molecular formula C18H18N4O2 B3443576 N-(2,3-dimethyl-6-quinoxalinyl)-N'-(3-methoxyphenyl)urea

N-(2,3-dimethyl-6-quinoxalinyl)-N'-(3-methoxyphenyl)urea

Cat. No. B3443576
M. Wt: 322.4 g/mol
InChI Key: SUIPENOZJSBAFI-UHFFFAOYSA-N
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Description

N-(2,3-dimethyl-6-quinoxalinyl)-N'-(3-methoxyphenyl)urea, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor. This compound has been extensively studied for its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Directed Lithiation

N'-(2-(4-Methoxyphenyl)ethyl)-N,N-dimethylurea, a related compound, undergoes directed lithiation. This process involves lithiation on the nitrogen and ortho to the directing metalating group, producing high yields of substituted products (Smith et al., 2013).

Novel Diaryl Urea Derivatives

Novel diaryl urea derivatives, like sorafenib and regorafenib, have a broad spectrum of biochemical effects and pharmaceutical applications. These derivatives, which include quinoxalindione moieties, show promise in binding to various enzymes and receptors in biological systems (Sadeghian-Rizi et al., 2018).

Synthesis of Antihypertensive Compounds

Urea derivatives have been synthesized for potential antihypertensive effects. The study involving N-(alkyl/alkenyl/aryl)-N-heterocyclic ureas and thioureas showed significant antihypertensive activity in hypertensive rats (Vajragupta et al., 1996).

Transformation by Laccase

The transformation of N'-(hydroxyphenyl)ureas, which are structurally related to the compound , was studied using laccase from the fungus Trametes versicolor. The process depends on pH and results in products like p-benzoquinone and insoluble polymers (Jolivalt et al., 1999).

Fluorescent Chemosensors

N-Phenyl-N'-(3-quinolinyl)urea has been developed as a colorimetric and ratiometric fluorescent chemosensor for fluoride ion detection. This involves a proton transfer mechanism and offers high sensitivity and reversibility (Jia et al., 2009).

Formation of PET Biomarkers

Urea subunits, common in pharmaceuticals, have been used in the synthesis of potent VEGFR-2/PDGFR dual inhibitors. These inhibitors, based on the N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea skeleton, have been labeled with fluorine-18 for use as PET biomarkers for angiogenesis (Ilovich et al., 2008).

Anticancer Activity

Synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, related to the queried compound, demonstrated significant anticancer activity. These compounds were tested against human neuroblastoma and human colon carcinoma cell lines, showing potential in cancer therapy (Reddy et al., 2015).

Adenosine A(3) Receptor Antagonists

Isoquinoline and quinazoline urea derivatives, structurally similar to the compound , have shown binding affinity to human adenosine A(3) receptors. These compounds are potential tools for the characterization of human A(3) receptors (van Muijlwijk-Koezen et al., 2000).

Synthesis of Carbamate from Dimethyl Carbonate

Research on the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and diphenyl urea under atmospheric pressure highlights the potential industrial applications of urea derivatives (Gao et al., 2007).

Antimicrobial Activity

Studies on novel quinoline derivatives bearing different heterocyclic moieties, including urea, showed significant antimicrobial activity against various bacterial and fungal strains. These compounds offer a potential avenue for the development of new antimicrobial agents (El-Gamal et al., 2016).

properties

IUPAC Name

1-(2,3-dimethylquinoxalin-6-yl)-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-11-12(2)20-17-10-14(7-8-16(17)19-11)22-18(23)21-13-5-4-6-15(9-13)24-3/h4-10H,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIPENOZJSBAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)NC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203057
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2,3-Dimethyl-quinoxalin-6-yl)-3-(3-methoxy-phenyl)-urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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